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molecular formula C7H5Br2Cl B130762 4-Bromo-1-(bromomethyl)-2-chlorobenzene CAS No. 89720-77-4

4-Bromo-1-(bromomethyl)-2-chlorobenzene

Cat. No. B130762
M. Wt: 284.37 g/mol
InChI Key: DYPSDTOQOSPYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372970B2

Procedure details

To a stirred solution of 4-bromo-1-bromomethyl-2-chlorobenzene (16, 62.5 g, 0.22 mol) in dichloroethane (522 mL) and water (480 mL) was added tetrabutylammonium chloride (5.05 g), followed by a solution of potassium cyanide (43.2 g, 75.8 mmol) in water (523 mL). and the solution was stirred for 4 h at room temperature. The layers were separated and the aqueous layer was extracted with dichloroethane (100 mL). The combined organic layers were washed with water (100 mL), dried over sodium sulfate filtered and evaporated. The crude product (52 g) was distilled under reduced pressure (1 mmHg), affording (4-bromo-2-chlorophenyl)-acetonitrile (45.5 g, 0.220 mol, 90%).
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
522 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
5.05 g
Type
catalyst
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Name
Quantity
523 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[C:4]([Cl:10])[CH:3]=1.[C-:11]#[N:12].[K+]>ClC(Cl)C.O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:11]#[N:12])=[C:4]([Cl:10])[CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
62.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)Cl
Name
Quantity
522 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
480 mL
Type
solvent
Smiles
O
Name
Quantity
5.05 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
43.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
523 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
and the solution was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloroethane (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The crude product (52 g) was distilled under reduced pressure (1 mmHg)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC#N)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mol
AMOUNT: MASS 45.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 290.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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